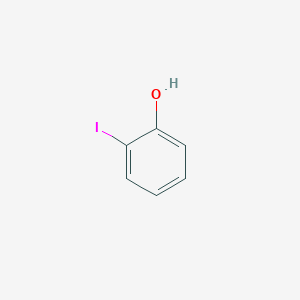

2-Iodophenol

Übersicht

Beschreibung

2-Iodophenol (CAS No. 533-58-4) is an aromatic compound with a hydroxyl group substituted by iodine at the ortho position. It is a versatile intermediate in organic synthesis, with applications ranging from pharmaceuticals to materials science. Structurally, its iodine atom and phenolic hydroxyl group confer unique electronic and steric properties, making it valuable in catalysis, photoluminescence studies, and enzyme-substrate interactions . Notably, this compound has been identified as a contributor to medicinal off-odors in mineral water, with an odor threshold concentration (OTC) as low as 5 µg/L . It is also used in synthesizing meroterpenoid-like compounds and phosphonate derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodophenol can be synthesized through several methods:

Direct Iodination of Phenol: Phenol reacts with iodine in the presence of hydrogen peroxide in water at room temperature.

Mercuration Method: Treatment of 2-chloromercuriphenol with iodine results in the formation of this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the direct iodination of phenol is a common laboratory method that could be scaled up for industrial purposes.

Analyse Chemischer Reaktionen

2-Iodophenol undergoes various types of chemical reactions:

Substitution Reactions: The iodine atom in this compound can be replaced by other groups through coupling reactions.

Cyclization Reactions: The iodine substituent can be replaced by a new carbon group ortho to the hydroxyl group, followed by cyclization to form heterocycles.

Common Reagents and Conditions:

Palladium Complexes: Used in coupling reactions.

Copper(I) Iodide: Often used as a co-catalyst in coupling reactions.

Hydrogen Peroxide: Used in the direct iodination of phenol.

Major Products Formed:

2-Phenylbenzofuran: Formed through coupling with phenylacetylene.

Various Heterocycles: Formed through cyclization reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Iodophenol is widely used as an intermediate in organic synthesis. It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its iodinated structure allows for various substitution reactions, making it valuable in the development of new compounds.

Case Study: Synthesis of 1,3,5-Substituted Benzenes

A notable application is its use as a catalyst in synthesizing 1,3,5-substituted benzenes. This reaction showcases the utility of this compound in creating diverse chemical entities that can be further modified for specific applications in drug development and material science .

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry, particularly in neurotherapeutic studies. For instance, it has been explored in combination with Levetiracetam for treating epilepsy. The compound's ability to interact with biological systems makes it a candidate for developing new therapeutic agents .

Table 1: Pharmaceutical Applications of this compound

| Application Area | Description |

|---|---|

| Neurotherapeutics | Used in studies related to epilepsy |

| Drug Development | Intermediate for synthesizing various pharmaceutical compounds |

| Antifungal Activity | Exhibits antifungal properties useful in medicinal chemistry |

Environmental Applications

This compound has been studied for its effectiveness in removing phenolic pollutants from wastewater. Research indicates that it can be effectively adsorbed onto carbonaceous adsorbents derived from industrial waste, demonstrating its potential role in environmental remediation .

Case Study: Adsorption Studies

A comparative study showed that carbonaceous adsorbents prepared from fertilizer industry waste could adsorb up to 235.3 mg/g of this compound, highlighting its feasibility as a treatment method for contaminated water sources .

Analytical Chemistry

In analytical chemistry, this compound is utilized to enhance chemiluminescence reactions. For example, it has been shown to improve the detection sensitivity of hydrogen peroxide through a luminol-based chemiluminescence assay. This application is significant for biochemical assays and environmental monitoring .

Table 2: Analytical Applications of this compound

| Application Area | Description |

|---|---|

| Chemiluminescence | Enhances detection of hydrogen peroxide |

| Biochemical Assays | Used in glucose detection assays |

Industrial Applications

The compound is also employed as an additive tracer for resist plasma etching processes in semiconductor manufacturing. Its properties make it suitable for enhancing the performance of etching solutions used in the fabrication of electronic devices .

Table 3: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Semiconductor Industry | Additive tracer for plasma etching |

| Disinfectants | Component in antiseptic formulations |

Wirkmechanismus

The mechanism of action of 2-iodophenol primarily involves its reactivity in substitution and cyclization reactions. The iodine atom, being a good leaving group, facilitates these reactions. In coupling reactions, the palladium complex activates the carbon-iodine bond, allowing the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Iodophenol

- Structure and Properties: 4-Iodophenol differs in the iodine substitution at the para position. This positional isomerism reduces steric hindrance but alters electronic interactions.

- Enzymatic Activity: Unlike 2-iodophenol, 4-iodophenol shows resistance to chloramine-T-mediated degradation in acetate buffer (pH 5) .

- Odor Profile: 4-Iodophenol has a higher OTC (>20 µg/L) than this compound, indicating reduced sensory impact .

2-Iodoanisole

- Structure: 2-Iodoanisole (CAS 529-28-2) replaces the hydroxyl group of this compound with a methoxy group.

- Applications: Used as a building block in palladium-catalyzed coupling reactions. Unlike this compound, it lacks hydrogen-bonding capacity, limiting its role in enzyme interactions .

2-Amino-4-iodophenol

- Functionality: The addition of an amino group at position 4 introduces basicity and alters redox properties.

- Synthesis: Primarily used in pharmaceutical intermediates, it is less studied in catalytic contexts compared to this compound .

Diiodophenols (2,4-Diiodophenol and 2,6-Diiodophenol)

- Reactivity: Multiple iodine substitutions increase molecular weight and steric bulk, reducing solubility and enzymatic turnover. For example, 2,4-diiodophenol is a minor product in phenol iodination .

Enzymatic and Catalytic Behavior

Interaction with Iodotyrosine Deiodinase (IYD)

- Human IYD: this compound binds weakly (Kd ~15,000-fold higher than I-Tyr) and fails to induce active site lid closure, resulting in negligible deiodination (kcat/Km ~10⁻⁴–10⁻⁵ of I-Tyr) .

- Bacterial IYD (Haliscomenobacter hydrossis): Despite similar binding orientation (π-stacking with FMN cofactor), this compound’s kcat/Km remains 10⁴-fold lower than I-Tyr.

Iodination Selectivity

- Phenol iodination produces this compound (major) and 4-iodophenol (minor) due to electronic directing effects. In aqueous iodine, this compound dominates (70–80% yield), while enzymatic methods (e.g., lactoperoxidase) favor para substitution .

Phosphonate Derivatives

- This compound reacts with phosphonochloridates to form ethyl(2-iodophenyl)buta-1,3-dienylphosphonate derivatives (yields >70%), critical in constructing heterocyclic libraries .

Data Tables

Table 1: Physical and Catalytic Properties of Selected Compounds

| Compound | CAS No. | Molecular Weight | kcat/Km (vs. I-Tyr) | OTC (µg/L) |

|---|---|---|---|---|

| This compound | 533-58-4 | 220.02 | 10⁻⁴–10⁻⁵ | 5 |

| 4-Iodophenol | 540-38-5 | 220.02 | Not applicable | >20 |

| 2-Iodoanisole | 529-28-2 | 234.04 | Not studied | N/A |

| 2-Amino-4-iodophenol | 99969-17-2 | 235.02 | Not studied | N/A |

Table 2: Enzymatic Binding Affinity (Kd)

| Enzyme Source | Ligand | Kd (Relative to I-Tyr) |

|---|---|---|

| Human IYD | This compound | ~15,000-fold higher |

| H. hydrossis IYD | This compound | ~8-fold higher |

| H. hydrossis IYD | 4-Cyano-2-iodophenol | ~3-fold lower |

Biologische Aktivität

2-Iodophenol is a halogenated phenolic compound with notable biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article reviews the current literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of an iodine atom at the ortho position relative to the hydroxyl group on a phenolic ring. Its synthesis often involves iodination reactions, where phenolic compounds react with iodine in the presence of oxidizing agents. For instance, one study demonstrated that this compound can be synthesized using hydrogen peroxide as an oxidant, yielding moderate amounts under optimized conditions .

Antibacterial Activity

Mechanism of Action :

this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii. The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with enzymatic processes critical for bacterial survival.

Minimum Inhibitory Concentration (MIC) :

Recent studies have shown that this compound derivatives possess MIC values as low as <2 μg/mL against resistant strains of A. baumannii, indicating a strong antibacterial effect compared to standard antibiotics . The "iodophenol effect" refers to the enhanced activity observed with iodinated phenols, likely due to the release of molecular iodine or iodide ions which can exert additional antimicrobial effects.

| Compound | MIC (μg/mL) | Bacteria |

|---|---|---|

| This compound | <2 | Acinetobacter baumannii |

| 5f-1 (derivative) | <2 | A. baumannii |

| Control (Vancomycin) | >1024 | A. baumannii |

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into prostaglandins, which mediate inflammation. Compounds similar to this compound have shown moderate inhibition of COX-2 and lipoxygenases, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Some derivatives exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents. For example, certain substitutions on the phenolic ring can enhance cytotoxicity by improving interactions with cellular targets involved in cancer progression .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| Derivative A | MCF-7 | 10.4 |

| Derivative B | Hek293-T | 9.10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Substituents on the phenolic ring can modulate its potency against various biological targets:

- Electron-Withdrawing Groups : Enhance antibacterial activity.

- Electron-Donating Groups : May reduce cytotoxicity against certain cancer cell lines.

- Halogen Substituents : The position and type of halogen can significantly affect inhibitory activity against enzymes like COX and lipoxygenases .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed superior antibacterial activity against multidrug-resistant strains compared to traditional antibiotics, underscoring its potential as a lead compound for new antibacterial agents .

- Cytotoxicity Assessment : Research involving various substitutions on the this compound structure revealed that specific modifications could drastically enhance cytotoxic effects in cancer cells while maintaining lower toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for safely handling 2-iodophenol in laboratory settings?

this compound is classified as acutely toxic (inhalation, skin contact, oral) and a skin/eye irritant . Researchers must:

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to minimize exposure.

- Store in airtight containers in cool, dry, ventilated areas away from oxidizers .

- Implement emergency protocols for spills (e.g., absorbent materials, no dry sweeping) and exposure (e.g., 15-minute eye rinsing with water) .

Q. What analytical methods are recommended for detecting and quantifying this compound in environmental or reaction mixtures?

- High-resolution GC/MS and HPLC are standard for identification and quantification, as demonstrated in NASA studies analyzing iodine disinfection by-products .

- Spectrophotometry can monitor iodine concentrations during reaction optimization .

- Flavor Profile Analysis (FPA) may supplement analytical data for odor characterization in studies involving sensory impacts .

Q. How can this compound synthesis be optimized for academic research purposes?

- Copper-catalyzed domino reactions (e.g., ring-opening and Goldberg coupling cyclization) yield high-efficiency products like 3,4-dihydro-2H-1,4-benzoxazines .

- Control stoichiometric ratios of iodine to phenol to regulate by-product formation (e.g., diiodophenols, triiodophenol) .

- Purity validation requires NMR , mass spectrometry , and elemental analysis for novel compounds .

Advanced Research Questions

Q. How do reaction conditions influence the formation of this compound and its iodinated by-products?

The initial iodine-to-phenol mass ratio is critical: higher iodine concentrations favor polyiodinated by-products (e.g., 2,4,6-triiodophenol) . Variables to test:

- pH : Acidic conditions may accelerate iodination but risk side reactions.

- Temperature : Elevated temperatures increase reaction rates but may degrade sensitive intermediates.

- Catalyst selection : Copper(I) iodide enhances regioselectivity in coupling reactions .

Q. What mechanisms explain the toxicity profile of this compound, and how can these inform safer experimental designs?

- Iodide release during metabolism can cause systemic effects (e.g., thyroid disruption, mucosal irritation) .

- In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) are recommended for toxicity screening.

- Substitute with less toxic iodinating agents (e.g., N-iodosuccinimide) in reactions where feasible.

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Discrepancies may arise from:

- Analytical sensitivity : GC/MS detects trace residues, while spectrophotometry may miss low-concentration degradation products .

- Environmental variables : pH, microbial activity, and UV exposure affect degradation rates.

- Standardized protocols (e.g., OECD 301B for biodegradability testing) are essential for reproducibility .

Q. What strategies are effective for minimizing this compound’s interference in complex reaction matrices?

- Solid-phase extraction (SPE) or liquid-liquid extraction isolates this compound from interfering compounds.

- Derivatization (e.g., silylation for GC/MS analysis) improves detection specificity .

- Computational modeling (e.g., DFT calculations) predicts reactivity pathways to optimize separation protocols.

Q. Methodological Frameworks

Q. How should researchers design experiments to study this compound’s role in medicinal off-odor formation?

- Combine HRGC-MS/O (olfactometry) with sensory panels to correlate chemical composition with odor thresholds .

- Compare this compound’s odor profile with structurally similar compounds (e.g., 2-iodo-4-methylphenol) to identify key odorants.

Q. What methodologies validate the purity and structural identity of synthesized this compound derivatives?

- Multi-technique characterization :

- 1H/13C NMR for functional group analysis.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography for unambiguous structural determination (e.g., Acta Crystallographica protocols) .

Q. How can interdisciplinary approaches enhance this compound research?

- Environmental chemistry : Assess degradation pathways using LC-TOF/MS and ecotoxicity assays.

- Organic synthesis : Explore photochemical iodination for greener synthesis routes.

- Toxicology : Integrate metabolomics to map systemic effects of chronic exposure .

Q. Data Interpretation and Reporting

Q. How should conflicting data on iodine-phenol reaction kinetics be addressed in publications?

- Disclose raw datasets (e.g., reaction yields, spectroscopic data) in supplementary materials .

- Use statistical tools (e.g., ANOVA) to evaluate significance of variable effects (e.g., temperature vs. catalyst loading).

- Compare results with prior studies (e.g., NASA’s iodine-phenol ratios) to contextualize findings .

Q. What reporting standards are critical for replicating this compound experiments?

Eigenschaften

IUPAC Name |

2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDJTBPASNJQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052175 | |

| Record name | 2-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | o-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | o-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-58-4, 30587-23-6 | |

| Record name | 2-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030587236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F27L34A8B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.